molecular formula C7H11NO3 B13328411 Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate

Cat. No.: B13328411
M. Wt: 157.17 g/mol
InChI Key: RTMKITWWTCEMNZ-UHFFFAOYSA-N
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Description

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate is a bicyclic compound featuring a morpholine-proline chimera framework. Its structure combines a morpholine oxygen and a pyrrolidine-like nitrogen within a rigid [2.2.1] bicyclic system, conferring conformational constraint that enhances its utility in medicinal chemistry and peptide mimetics . The compound is synthesized from 4R-hydroxy-l-proline via multistep processes involving protection, cyclization, and esterification (e.g., using NaBH₄, TsCl, and Pd/C hydrogenation) . Its commercial availability (CAS No. 149849-94-5) underscores its role as a key intermediate in drug discovery, particularly for γ-aminobutyric acid (GABA) analogs and constrained γ-amino acids .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate

InChI

InChI=1S/C7H11NO3/c1-10-6(9)7-2-5(3-8-7)11-4-7/h5,8H,2-4H2,1H3

InChI Key

RTMKITWWTCEMNZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(CN1)OC2

Origin of Product

United States

Preparation Methods

Heterocyclic Cyclization from Bicyclic Precursors

Method Overview:
The predominant approach involves heterocyclization of suitably functionalized bicyclic intermediates, often derived from amino acids like trans-4-hydroxy-L-proline, or from cyclohexene derivatives. This strategy capitalizes on nucleophilic attack and intramolecular cyclization to form the azabicyclic core.

Key Reaction Pathway:

  • Starting from trans-4-hydroxy-L-proline, the amino acid is first protected (e.g., with benzyloxycarbonyl groups) to prevent side reactions.
  • The protected amino acid undergoes activation, typically via conversion to acid chlorides or esters, followed by intramolecular nucleophilic attack to form the bicyclic structure.
  • Cyclization is facilitated by reagents such as thionyl chloride, sodium hydride, or other bases under mild conditions, leading to the formation of the azabicyclic ring system.

Representative Data Table:

Step Reagents Conditions Yield Reference
1 SOCl₂ Room temperature, 2.5 hours 96%
2 NaOH, CbzCl 0 °C to room temp, 5 hours 91%
3 NaBH₄ Reflux, 16 hours 100%
4 Pd/C, H₂ Room temperature, 4 hours 100%

This sequence efficiently yields the target heterocyclic compound with overall yields exceeding 70%, demonstrating the robustness of this cyclization approach.

Cyclization via Nucleophilic Substitution and Protecting Group Strategies

Method Overview:
Another method involves nucleophilic substitution reactions where nitrogen or oxygen nucleophiles attack activated cyclohexene derivatives. Protection groups such as carbamates (Cbz) or benzyloxycarbonyl are employed to enhance selectivity and yield.

Key Reactions:

  • Activation of hydroxyl groups with reagents like thionyl chloride to form chlorides or esters.
  • Nucleophilic attack by amines or alcohols to form the bicyclic framework.
  • Deprotection steps, often using hydrogenation or acid hydrolysis, to reveal the free amine or hydroxyl groups.

Representative Data Table:

Step Reagents Conditions Yield Reference
1 SOCl₂ 0 °C to room temp 96%
2 NaOH, CbzCl 0 °C to room temp 91%
3 Hydrogenation (Pd/C, H₂) Room temperature 100%

This methodology allows for controlled synthesis of the core bicyclic structure with high stereoselectivity.

Construction via Palladium-Catalyzed 1,2-Aminoacyloxylation

Method Overview:
Recent advances have employed palladium catalysis to construct oxygenated azabicyclic systems, including Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate . This approach involves cyclization of cyclopentene derivatives through aminoacyloxylation, introducing oxygen functionalities directly into the bicyclic framework.

Reaction Conditions & Data:

  • Palladium catalysts (e.g., Pd(II) complexes) facilitate 1,2-aminoacyloxylation of cyclopentene substrates.
  • Reactions proceed efficiently with broad substrate scope, often under mild conditions with good yields.

Representative Data Table:

Step Reagents Conditions Yield Reference
1 Palladium catalyst Broad substrate scope Moderate to high
2 Functionalization reagents Mild conditions Variable

This method enables the direct synthesis of oxygenated heterocycles, including methylated derivatives, with significant regio- and stereocontrol.

Strategic Use of Protecting Groups and Functional Group Transformations

The synthesis often employs protecting groups such as benzyloxycarbonyl (Cbz) to safeguard amines during reactive steps. Deprotection is achieved via hydrogenation, which simultaneously reduces any residual unsaturation, yielding the final compound with high purity.

Example Protocol:

  • Protection: React trans-4-hydroxy-L-proline with CbzCl in aqueous media to form N-Cbz protected intermediates.
  • Activation: Convert to acid chlorides using SOCl₂.
  • Cyclization: Use sodium hydride or other bases to induce intramolecular cyclization, forming the azabicyclic core.
  • Deprotection: Hydrogenate with Pd/C to remove protecting groups and finalize the synthesis.

Summary of Key Findings and Research Discoveries

Discovery Significance Reference
High-yield synthesis from trans-4-hydroxy-L-proline Facilitates scalable production
Palladium-catalyzed aminoacyloxylation Enables direct oxygenated heterocycle construction
Use of protecting groups for stereocontrol Improves selectivity and yields

Chemical Reactions Analysis

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions.

    Reduction: Reduction processes are feasible.

    Substitution: Substitution reactions occur.

    Common Reagents: Reagents like oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles (e.g., NaN) are employed.

    Major Products: These reactions yield diverse products, including derivatives of the core structure.

Scientific Research Applications

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate finds applications across scientific domains:

    Chemistry: As a scaffold for designing novel compounds.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating potential therapeutic effects.

    Industry: Exploring its use in materials science and drug development.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Key Findings :

  • Substituent Effects : Ester groups (methyl, tert-butyl) modulate solubility and reactivity. The Boc-protected derivative () is preferred for amine protection in solid-phase synthesis, while the methyl ester (target compound) is utilized in GABA analog preparation .

Ring Size and Heteroatom Variations

Compound Name Bicyclic System Key Differences Applications Reference
2-Oxa-5-azabicyclo[2.2.1]heptane derivatives [2.2.1] system High ring strain; fixed nitrogen lone pair Rigid peptide backbones
2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride [4.1.0] system Larger ring reduces strain; increased flexibility Less constrained intermediates
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride [3.2.1] system Additional methylene group; altered nitrogen position Broad-spectrum bioactive motifs

Key Findings :

  • Ring Strain : The [2.2.1] system (target compound) exhibits higher strain than [4.1.0] or [3.2.1] systems, favoring rigid conformations critical for receptor binding .
  • Nitrogen Position : The 5-aza position in the target compound fixes the nitrogen lone pair orientation, enhancing basicity compared to more flexible analogues (e.g., N-methyl derivatives in ).

Basicity and Conformational Analysis

The tertiary nitrogen in this compound exhibits a pKa of ~7.2 due to the fixed lone pair geometry, as shown by DFT studies . In contrast, N-methyl-2-oxa-5-azabicyclo[2.2.1]heptane adopts rapidly exchanging equatorial/axial conformers, reducing basicity (pKa ~6.5) . This difference is critical for pH-dependent drug delivery systems.

Salts and Derivatives

Derivative/Salt Modification Properties Reference
2-Oxa-5-azabicyclo[2.2.1]heptane oxalate Oxalate counterion Improved crystallinity; pharmaceutical formulations
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane Pyrimidine substitution Antiviral/anticancer candidate

Key Findings :

  • Oxalate Salt : Enhances stability and crystallinity for X-ray diffraction studies .
  • Heterocyclic Derivatives : Functionalization with pyrimidine () expands bioactivity, demonstrating versatility in drug design.

Biological Activity

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate is a bicyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure that includes a nitrogen atom within the ring system, contributing to its reactivity and biological interactions. The molecular formula is C8H13NO3C_8H_{13}NO_3, with a molecular weight of approximately 171.19 g/mol.

PropertyValue
Molecular FormulaC₈H₁₃NO₃
Molecular Weight171.19 g/mol
LogP2.1
Polar Surface Area50 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar bicyclic structures can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents.
  • Cytotoxic Effects : Preliminary studies indicate that this compound may possess cytotoxic properties against cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
  • Neuroactive Properties : Some derivatives of bicyclic compounds have been noted for their neuroactivity, potentially influencing neurotransmitter systems and offering therapeutic avenues for neurological disorders.

Antimicrobial Activity

A study conducted by Garsi et al. (2022) explored the synthesis of various derivatives from the bicyclic scaffold, including this compound, which demonstrated promising antimicrobial properties against Gram-positive and Gram-negative bacteria . The mechanism was attributed to disruption of bacterial cell wall synthesis.

Cytotoxicity in Cancer Research

In vitro assays using human cancer cell lines revealed that this compound exhibited significant cytotoxic effects, with IC50 values indicating effective doses for inhibiting cell proliferation . Further investigations are warranted to elucidate the specific pathways involved in its cytotoxicity.

Neuroactivity Assessment

Research into neuroactive properties has suggested that this compound may interact with neurotransmitter receptors, potentially modulating synaptic transmission . This opens avenues for exploring its use in treating neurodegenerative diseases or mood disorders.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate, and how can purity be validated?

  • Methodology :

  • Palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a common approach, yielding the bicyclic core with high stereochemical control .
  • Alternative methods include multi-step sequences involving ring-closing reactions, such as those described for structurally similar bicyclic morpholines (e.g., Portoghese’s synthesis using NaBH₄ reduction and catalytic hydrogenation) .
  • Purification : Column chromatography (silica gel, elution with ethyl acetate/hexane) is standard. Purity is validated via HPLC (>98%) and ¹H/¹³C NMR (e.g., stereochemical confirmation using NOESY) .

Q. How is the stereochemistry of this compound characterized?

  • Analytical Techniques :

  • X-ray crystallography (via SHELX programs) resolves absolute configuration, critical for chiral centers at positions 1 and 4 .
  • Vibrational Circular Dichroism (VCD) and optical rotation measurements complement crystallographic data to confirm enantiomeric excess .

Q. What in vitro and in vivo models are used to evaluate its biological activity?

  • Antimicrobial Assays :

  • MIC (Minimum Inhibitory Concentration) tests against Staphylococcus aureus and Escherichia coli using broth microdilution .
    • Neuroactive Potential :
  • GABA receptor binding assays (radioligand displacement) and electrophysiological studies in rodent brain slices .
    • In Vivo Models :
  • PTZ (pentylenetetrazole)-induced seizures in mice for anticonvulsant activity .
  • Formalin test in rats for analgesic efficacy, measuring paw-licking latency .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of derivatives?

  • Key Variables :

  • Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to improve regioselectivity in cyclization .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification adjustments .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., Cbz protection) .

Q. What computational strategies predict receptor binding modes for opioid receptor modulation?

  • Approaches :

  • Molecular docking (AutoDock Vina) into μ-opioid receptor (MOR) crystal structures (PDB ID: 5C1M) to identify key interactions (e.g., hydrogen bonds with Asp147) .
  • MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .
    • Validation : Compare computational results with radioligand displacement assays (IC₅₀ values) to refine models .

Q. How can contradictory data on antimicrobial efficacy across studies be resolved?

  • Troubleshooting :

  • Stereochemical analysis : Ensure enantiopurity, as racemic mixtures may show reduced activity (e.g., (1S,4S) vs. (1R,4R) isomers) .
  • Biofilm vs. planktonic assays : Test efficacy under both conditions, as discrepancies may arise from biofilm tolerance .
  • Statistical methods : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to account for batch-to-batch variability in compound purity .

Q. What methodologies assess its utility in polymer nanocomposites?

  • Material Characterization :

  • DSC (Differential Scanning Calorimetry) : Measure glass transition temperature (Tg) to evaluate thermal stability enhancement .
  • Tensile testing : Compare mechanical properties (Young’s modulus) of nanocomposites with/without the bicyclic additive .
    • Electrical Properties :
  • Impedance spectroscopy to measure dielectric constants in electronic applications .

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